斯皮诺新 A 17-假糖苷配基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

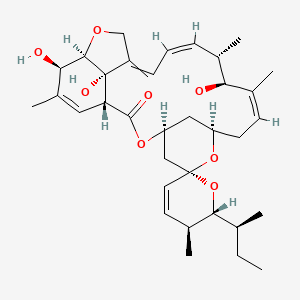

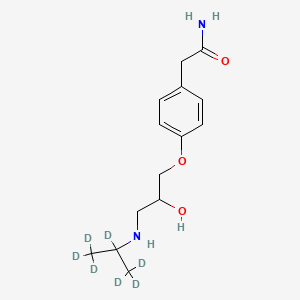

The synthesis of Spinosyn A 17-pseudoaglycone involves hydrolyzing forosamine at the 17-position of Spinosyn A under mild acidic conditions to yield the corresponding 17-pseudoaglycone. The process for synthesizing these derivatives highlights the delicate balance required to maintain the integrity of the molecule while altering specific functional groups to derive new compounds with similar or enhanced biological activity. The synthesis of Spinosyn A 17-pseudoaglycone serves as a foundation for further modifications and optimizations in the development of novel insecticidal agents (Creemer, Kirst, & Paschal, 1998).

Molecular Structure Analysis

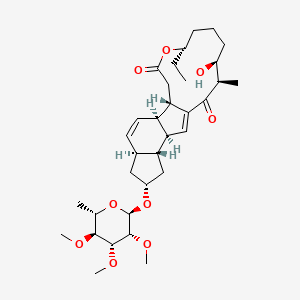

The molecular structure of Spinosyn A 17-pseudoaglycone is characterized by its perhydro-as-indacene core, presumed to form via a series of intramolecular cross-bridging reactions. This unique structural feature is essential for its biological activity, as it interacts with the nervous systems of insect pests. Understanding the molecular structure is crucial for the synthesis of analogs and derivatives that could potentially offer enhanced insecticidal properties or reduced environmental impact (Kim et al., 2007).

Chemical Reactions and Properties

The chemical reactions involved in the synthesis and modification of Spinosyn A 17-pseudoaglycone are pivotal for understanding its mechanism of action and for the development of more efficient synthesis methods. The conversion processes, such as the hydrolyzation of forosamine and the subsequent modifications, are crucial for producing specific derivatives with desired insecticidal properties. These reactions not only elucidate the compound's chemical properties but also aid in the exploration of its structure-activity relationships (Creemer, Kirst, & Paschal, 1998).

科学研究应用

斯皮诺新 A 17-假糖苷配基是通过在温和酸性条件下水解斯皮诺新 A 和 D 的 17 位上的福罗沙明获得的。此过程是斯皮诺新结构修饰的一部分,斯皮诺新是发酵衍生杀虫剂中的关键成分 (Creemer、Kirst 和 Paschal,1998)。

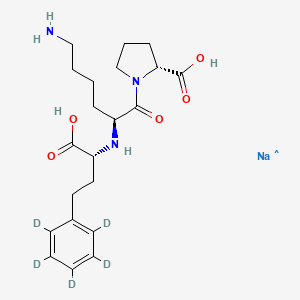

该化合物已用于半合成斯皮诺新 G,这是斯皮诺沙杀虫剂的次要成分。这涉及将斯皮诺新 A 17-假糖苷配基与其他化合物偶联以合成新型斯皮诺新变体 (Graupner、Martynow 和 Anzeveno,2005)。

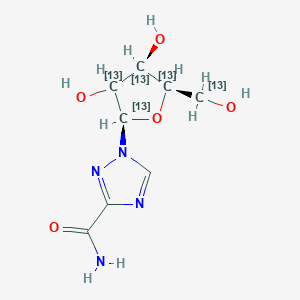

斯皮诺新 A 17-假糖苷配基已在斯皮诺新福罗沙明基转移酶 SpnP 的结构研究中进行了研究。这项研究提供了对参与斯皮诺新生物合成的酶促过程的见解 (Isiorho、Jeon、Kim、Liu 和 Keatinge-Clay,2014)。

在代谢工程研究中,斯皮诺新 A 17-假糖苷配基在优化斯皮诺沙生产中发挥作用。了解其形成和转化对于提高基于斯皮诺新的杀虫剂的产量和效率至关重要 (Xue、Duan、Zhao 和 Lu,2013)。

作用机制

Target of Action

Spinosyn A 17-pseudoaglycone, like other spinosyns, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system. By interacting with these receptors, Spinosyn A 17-pseudoaglycone can affect the functioning of the nervous system in insects .

Mode of Action

The mode of action of Spinosyn A 17-pseudoaglycone involves the disruption of nicotinic acetylcholine receptors . This disruption interferes with the normal signaling processes in the nervous system of insects, leading to their paralysis and eventual death .

Biochemical Pathways

The biosynthesis of Spinosyn A 17-pseudoaglycone involves several steps :

Pharmacokinetics

It is known that it is a pseudoaglycone form of the macrocyclic lactone insecticide spinosyn a .

Result of Action

The result of Spinosyn A 17-pseudoaglycone’s action is the paralysis and eventual death of insects .

属性

IUPAC Name |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-hydroxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O9/c1-7-20-9-8-10-27(34)17(2)29(36)26-15-24-22(25(26)16-28(35)41-20)12-11-19-13-21(14-23(19)24)42-33-32(39-6)31(38-5)30(37-4)18(3)40-33/h11-12,15,17-25,27,30-34H,7-10,13-14,16H2,1-6H3/t17-,18+,19-,20+,21-,22-,23-,24-,25+,27+,30+,31-,32-,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCLXDPNSMLYPU-YDZPRSSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001029382 |

Source

|

| Record name | A 83543A pseudoglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131929-68-5 |

Source

|

| Record name | A 83543A pseudoglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of Spinosyn A 17-pseudoaglycone in the synthesis of Spinosyn G?

A1: Spinosyn A 17-pseudoaglycone (9) serves as a crucial starting material for synthesizing Spinosyn G []. The researchers coupled it with an N-protected dihydropyran derivative (16), ultimately leading to the formation of Spinosyn G after several synthetic steps. This approach highlights the significance of Spinosyn A 17-pseudoaglycone as a building block for accessing modified Spinosyn derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Benzenedisulfonic acid, 4-[[2-(2,4-dinitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:2)](/img/structure/B1140546.png)